molecular formula C6H12O5 B161396 (+)-epi-Quercitol CAS No. 131435-06-8

(+)-epi-Quercitol

Cat. No.: B161396
CAS No.: 131435-06-8
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-QRXFDPRISA-N
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Description

(+)-epi-Quercitol is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Quercitols : (+)-epi-Quercitol has been involved in the synthesis of various quercitols, with studies demonstrating methods for achieving this. For example, Shih, Lin, and Kuo (2005) described the stereoselective and stereospecific syntheses of different quercitols from d-(−)-quinic acid, employing strategies such as dihydroxylation (Shih, Lin, & Kuo, 2005).

  • Glucosidase Inhibitory Activity : Research by Worawalai et al. (2012) highlighted the potential of cyclitols synthesized from (+)-proto-quercitol, which includes this compound, as inhibitors of type I α-glucosidase, suggesting a role in the development of antidiabetic drugs (Worawalai et al., 2012).

  • Pharmaceutical Applications : In 2018, Itoh reviewed the biosynthesis and enzymatic production of quercitols, including this compound, and discussed their applications in the production of potential pharmaceuticals (Itoh, 2018).

  • Chemical Properties and Characterization : The chemical and physical properties of cyclitols like this compound have been studied extensively. McCasland's 1965 research provides insights into the chemical and physical studies of cyclitols containing four or five hydroxyl groups (McCasland, 1965).

  • Role in Osmotic Adjustment and Plant Physiology : A study by Arndt et al. (2008) investigated the role of quercitol in osmotic adjustment in Eucalyptus under drought stress, highlighting the importance of this compound in plant physiology and response to environmental stress (Arndt et al., 2008).

Properties

IUPAC Name

(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-QRXFDPRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448728
Record name (+)-epi-Quercitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131435-06-8
Record name (+)-epi-Quercitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic applications of (+)-epi-Quercitol?

A1: this compound serves as a valuable starting material for synthesizing various biologically active compounds. For example, researchers successfully synthesized a series of 1- and 3-C-(aminomethyl)-1,2,3,4,5-cyclohexanepentols from this compound. [] This involved a multi-step process including protection, oxidation, condensation with nitromethane, reduction, and deprotection steps. These synthesized aminocyclitols and their N-acetyl derivatives were subsequently tested for their inhibitory activity against glycosidases, demonstrating the potential of this compound as a scaffold for developing novel enzyme inhibitors. []

Q2: Has this compound been found in natural sources alongside other bioactive compounds?

A2: Yes, this compound has been isolated from the aerial parts of Triclisia sacleuxii along with other known compounds like palmatine, isotetrandrine, and various phenolic compounds. [] This study highlights the presence of this compound in a plant traditionally used for medicinal purposes, suggesting a potential contribution to its bioactivity.

Q3: Can this compound be synthesized, and what is known about its stereochemistry?

A3: Yes, this compound can be synthesized. A total synthesis approach was employed to produce this compound, along with other quercitol isomers like (+)-allo-, (-)-proto-, (+)-talo-, (-)-gala-, (+)-gala-, neo-, and (-)-epi-quercitol. [] Notably, this synthesis strategy highlighted the importance of controlling the stereochemistry during key reactions. The successful synthesis of various quercitol isomers provides valuable tools for studying their individual biological activities and exploring potential applications.

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